Product packaging for 2-Bromo-4'-methylacetophenone(Cat. No.:CAS No. 619-41-0)

2-Bromo-4'-methylacetophenone

Cat. No.: B017258
CAS No.: 619-41-0
M. Wt: 213.07 g/mol
InChI Key: KRVGXFREOJHJAX-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure within Acetophenone (B1666503) Derivatives

Synonyms and Common Names:In scientific literature and commercial catalogs, 2-bromo-4'-methylacetophenone is known by several other names.benchchem.comcymitquimica.comThese synonyms are often based on older nomenclature systems or are trivial names that have gained common usage.

Interactive Data Table: Synonyms for 2-bromo-1-(4-methylphenyl)ethanone

SynonymReference
This compound molport.comnist.gov
4-Methylphenacyl bromide nist.gov
α-Bromo-p-methylacetophenone nist.gov
p-Methylphenacyl bromide cymitquimica.comnist.gov
2-Bromo-1-(p-tolyl)ethanone cymitquimica.commolport.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B017258 2-Bromo-4'-methylacetophenone CAS No. 619-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)ethanone
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InChI

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGXFREOJHJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40210929
Record name 2-Bromo-4'-methylacetophenone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-41-0
Record name 4-Methylphenacyl bromide
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Record name 2-Bromo-4'-methylacetophenone
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Record name 2-bromo-4'-methylacetophenone
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Record name 2-Bromo-4'-methylacetophenone
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Synthetic Methodologies for 2 Bromo 4 Methylacetophenone

Alpha-Bromination of 4'-Methylacetophenone (B140295)

Alpha-bromination of ketones like 4'-methylacetophenone is a fundamental transformation in organic synthesis. The reaction introduces a bromine atom on the carbon adjacent to the carbonyl group, creating a valuable intermediate for further chemical modifications. commonorganicchemistry.com This process typically proceeds through an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source. masterorganicchemistry.com

One of the most traditional and widely used methods for the alpha-bromination of ketones is the use of elemental bromine in a suitable solvent, often glacial acetic acid.

The reaction involves dissolving 4'-methylacetophenone in glacial acetic acid, followed by the dropwise addition of elemental bromine at a controlled temperature, typically around 25°C, to manage the exothermic nature of the reaction and minimize side products. The use of an inert atmosphere, such as nitrogen, is also recommended. The reaction is generally stirred for a period of one to two hours.

The mechanism under these acidic conditions involves the acid-catalyzed enolization of the ketone. masterorganicchemistry.com The acetic acid protonates the carbonyl oxygen, increasing the acidity of the alpha-protons. A base, which can be the acetate (B1210297) ion or another molecule of the ketone, then removes an alpha-proton to form the enol intermediate. This enol, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the alpha-brominated product and hydrogen bromide. masterorganicchemistry.com

Table 1: Reaction Parameters for Alpha-Bromination with Br₂ in Glacial Acetic Acid

ParameterCondition
Starting Material 4'-Methylacetophenone
Brominating Agent Elemental Bromine (Br₂)
Solvent Glacial Acetic Acid
Temperature 25°C (with controlled addition)
Atmosphere Nitrogen
Reaction Time 1–2 hours

This method is known for its high efficiency and scalability. Yields are often reported in the range of 75-85%, with purities typically exceeding 95%. However, the corrosive nature of both bromine and glacial acetic acid presents handling challenges. Temperature control is a critical factor; optimizing the temperature between 40–50°C can also lead to good yields. After the reaction is complete, the mixture is typically poured into ice-cold water to precipitate the product, which is then collected by filtration and can be further purified by recrystallization.

An alternative and often preferred method for alpha-bromination utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a solid, making it easier and safer to handle than liquid bromine. manac-inc.co.jpscielo.br The reaction is frequently catalyzed by an acid, such as p-Toluenesulfonic acid (PTSA). guidechem.comresearchgate.net

The choice of solvent can significantly impact the outcome of NBS brominations. Dichloromethane (B109758) has been identified as an effective solvent for this reaction, providing good selectivity for the desired monobrominated product. researchgate.net Other solvents like methanol (B129727) can also be used, sometimes in conjunction with a catalyst like silica (B1680970) gel. researchgate.net In one procedure, 4'-methylacetophenone is reacted with NBS (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.5 equivalents) at 55°C for approximately 40 minutes. guidechem.com Another approach involves using microwave irradiation to accelerate the reaction, which can be completed within 30 minutes. researchgate.net

Table 2: Comparison of Synthesis Methods for 2-Bromo-4'-methylacetophenone

MethodBrominating AgentCatalyst/SolventTemperatureTimeYield (%)Purity (%)
Method 1 Br₂Glacial Acetic Acid25-50°C1-2 hours75-85>95
Method 2 NBSPTSA / Dichloromethane55°C40 min--
Method 3 NBSPTSA / Microwave80°C30 minHighHigh

Data for yield and purity in Method 2 were not specified in the provided search results.

The progress of the bromination reaction is commonly monitored using Thin-Layer Chromatography (TLC). guidechem.com A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (4'-methylacetophenone). libretexts.org The plate is then developed in an appropriate solvent system, such as a 7:3 or 4:1 mixture of hexane (B92381) and ethyl acetate. guidechem.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture, and a new spot, corresponding to the more polar product, this compound, has appeared. libretexts.org Visualization can be achieved using a UV lamp, as the aromatic rings in both the reactant and product are UV-active. libretexts.orgnih.gov

Copper Bromide (CuBr) in Ethyl Acetate

The use of copper(II) bromide (CuBr₂) dispersed in a suitable solvent offers a method for the α-bromination of ketones.

The synthesis of this compound can be performed by reacting 4'-methylacetophenone with copper(II) bromide in ethyl acetate. guidechem.com The reaction mixture is typically stirred at room temperature for an extended period, for example 24 hours, to ensure the reaction proceeds to completion. guidechem.com Monitoring the progress of the reaction is often accomplished using thin-layer chromatography (TLC). guidechem.com

Table 1: Reaction Conditions for Synthesis using Copper Bromide

ParameterValue
Reagent Copper(II) Bromide (CuBr₂)
Starting Material 4'-methylacetophenone
Solvent Ethyl Acetate
Temperature Room Temperature
Reaction Time 24 hours
Monitoring Thin-Layer Chromatography (TLC)

Upon completion of the reaction, as indicated by TLC, the reaction mixture is filtered. guidechem.com This step serves to remove solid byproducts or excess reagents. The filtrate, containing the desired product, is then concentrated under reduced pressure to yield this compound. guidechem.com

Alternative Bromination Strategies

Beyond the use of copper bromide, alternative methods for the bromination of 4'-methylacetophenone have been developed, often focusing on safety and efficiency.

An alternative approach involves the in situ generation of bromine (Br₂) from the reaction of hydrogen bromide (HBr) with an oxidizing agent like hydrogen peroxide (H₂O₂). nih.gov This method avoids the direct handling of hazardous liquid bromine.

The fundamental mechanism of this process is the oxidation of bromide ions (from HBr) by hydrogen peroxide to generate molecular bromine (Br₂). nih.gov The in situ generated bromine then acts as the electrophilic brominating agent, reacting with the enol form of 4'-methylacetophenone to yield the α-brominated product. This method is considered a greener approach as the primary byproduct of the oxidation is water. scribd.com

The oxidative bromination of 4'-methylacetophenone using HBr and H₂O₂ is typically carried out in a suitable organic solvent, such as dichloromethane. The reaction conditions often involve using 48% aqueous HBr and 30% aqueous H₂O₂. To facilitate the reaction, a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), is often employed. The reaction is generally conducted at a moderately elevated temperature, for instance, 40°C, for a duration of a few hours. While this method can provide good yields (in the range of 70-78%), the purity of the product may be slightly lower due to potential side reactions from the strong oxidizing conditions.

Table 2: Conditions for Oxidative Bromination

ParameterValue
Bromine Source Hydrogen Bromide (48% aq.)
Oxidant Hydrogen Peroxide (30% aq.)
Catalyst p-Toluenesulfonic acid (PTSA)
Solvent Dichloromethane
Temperature 40°C
Reaction Time 3 hours
Yield 70-78%

In situ Bromine Generation from Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂)

Yield and Purity Considerations

The synthesis of this compound is achievable through various methods, each with distinct outcomes regarding yield and purity. The traditional approach involves the bromination of 4'-methylacetophenone using elemental bromine in glacial acetic acid. This method is noted for its high efficiency and scalability, typically yielding a product with a purity of over 95% and a yield between 75% and 85%.

Alternative bromination strategies offer different advantages and limitations. One such method is the use of N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile (B52724), with azobisisobutyronitrile (AIBN) as a radical initiator. This approach provides yields in the range of 65-72%, though it may introduce succinimide (B58015) byproducts that necessitate removal via column chromatography.

Another alternative is oxidative bromination using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). This in-situ generation of bromine avoids the direct handling of liquid bromine. When conducted with 4'-methylacetophenone, 48% HBr, 30% H₂O₂, and catalytic p-toluenesulfonic acid (PTSA) in dichloromethane at 40°C for 3 hours, this method can produce yields of 70–78%. However, the purity is slightly lower, ranging from 90–93%, due to potential side reactions from oxidation.

A patented method describes the synthesis of α-bromoacetophenone compounds by adding a bisulfite solution to a mixture of a substituted acetophenone (B1666503) and a bromate (B103136). This process, conducted in an aqueous medium, is highlighted for its high product purity, the use of inexpensive brominating reagents, and for being environmentally friendly by avoiding organic solvents. google.com The yields from this method are reported to be between 70-93%, and the resulting product can be further purified by recrystallization to achieve a purity greater than 99%. google.com

A comparison of these methods is summarized in the table below:

MethodReagentsYield (%)Purity (%)AdvantagesLimitations
Bromination with Br₂ 4'-Methylacetophenone, Elemental Bromine, Glacial Acetic Acid75-85 >95 High efficiency, scalable
Bromination with NBS 4'-Methylacetophenone, NBS, AIBN, Acetonitrile65-72 Not specifiedSafer handling of NBS Requires removal of succinimide byproducts
Oxidative Bromination 4'-Methylacetophenone, HBr, H₂O₂, PTSA, Dichloromethane70-78 90-93 Avoids handling liquid bromine Lower purity due to side reactions
Bromate and Bisulfite Substituted Acetophenone, Bromate, Bisulfite solution70-93 google.com>99 (after recrystallization) google.comHigh purity, inexpensive reagents, environmentally friendly google.com

Aerobic Oxidation of Olefins Using KX as a Nonhazardous Halogen Source

A facile and safe method for the synthesis of α-haloketones involves the iron-catalyzed aerobic oxidation of alkenes using potassium bromide (KBr) or potassium chloride (KCl) as nonhazardous halogen sources. lookchem.com This approach presents an alternative to traditional halogenation methods. While the direct synthesis of this compound from an olefin precursor using this specific methodology is not explicitly detailed in the provided search results, the general principle of using KX (where X is a halogen) for the synthesis of α-haloketones has been reported. lookchem.comlookchem.com

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, waste minimization, and overcoming scale-up challenges through process optimization.

Cost-Effectiveness and Waste Minimization

For industrial synthesis, continuous flow reactor systems are a preferred method. These systems, often in the form of tubular reactors with precise temperature control, allow for rapid mixing and efficient heat dissipation. This can lead to a high throughput, potentially processing hundreds of kilograms per day with yields around 80-82%. A key aspect of sustainability in this process is the recycling of solvents like acetic acid through distillation, which significantly reduces solvent waste.

The use of inexpensive brominating reagents, such as those in the bromate and bisulfite method, contributes to the cost-effectiveness of large-scale production. google.com Furthermore, conducting reactions in an aqueous phase, as described in one patented method, minimizes the use of and waste generated from organic solvents. google.com

Scale-Up Challenges and Process Optimization

Scaling up the synthesis of this compound presents several challenges that require careful process optimization. Maintaining optimal reaction temperatures is crucial, as deviations can impact yield and purity. For instance, in the bromination with elemental bromine, precise temperature control is necessary to minimize side reactions. Continuous flow reactors offer a solution by providing better temperature management compared to batch reactors.

The purification of the final product is another critical step. Techniques such as recrystallization and chromatography are employed to remove impurities and ensure the high quality of the this compound. The choice of purification method will depend on the specific impurities present from the chosen synthetic route. For example, the NBS method may require column chromatography to remove succinimide byproducts.

Reactivity and Chemical Transformations of 2 Bromo 4 Methylacetophenone

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-bromo-4'-methylacetophenone involves nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a variety of nucleophiles. The electrophilicity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

The bromine atom on the α-carbon is readily displaced in SN2 reactions by a wide array of nucleophiles.

This compound reacts with amine-based nucleophiles to form α-amino ketones. A specific example is its reaction with cyanoacetylhydrazine in 1,4-dioxane (B91453) at room temperature. In this reaction, the hydrazine (B178648) nitrogen acts as the nucleophile, displacing the bromide to form 4-methyl-ω-bromoacetophenone cyanoacetylhydrazone mdpi.com. This transformation is a key step in the synthesis of various heterocyclic compounds mdpi.com.

Table 1: Reaction of this compound with an Amine Derivative

Reactant 1Reactant 2SolventConditionsProduct
This compoundCyanoacetylhydrazine1,4-DioxaneRoom Temperature, 1 hr4-Methyl-ω-bromoacetophenone cyanoacetylhydrazone mdpi.com

The compound is known to react with thiol-containing nucleophiles. It has been utilized in what is described as a general fluorous thiol quenching method, which inherently involves the reaction between the α-bromoketone and a thiol chemicalbook.comsigmaaldrich.com. This reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic α-carbon, displacing the bromide and forming a thioether linkage. This type of reaction is fundamental in the synthesis of compounds containing a ketone-linked thioether moiety, such as 2-((4-chlorophenyl)thio)-1-(p-tolyl)-2-(p-tolylamino)ethan-1-one acs.org.

While specific documented examples with this compound are not prevalent, its reaction with alkoxides such as sodium methoxide (B1231860) (NaOCH₃) follows the well-established SN2 mechanism for alkyl halides pearson.compearson.comualberta.ca. As a strong base and nucleophile, the methoxide ion would attack the α-carbon, displacing the bromide to form an α-methoxy ketone, specifically 2-methoxy-1-(4-methylphenyl)ethanone. This reaction is a variation of the Williamson ether synthesis. The reactivity of α-haloketones ensures that this substitution is generally efficient pdx.edu.

The bromine atom of this compound can be readily exchanged for other functional groups, including other halogens and the azide (B81097) group rsc.org.

Azide Substitution : The compound can be converted to its corresponding azide derivative, 2-azido-4'-methylacetophenone. A documented procedure involves reacting this compound with sodium azide in an acetone-water mixture at room temperature for two hours rsc.org.

Iodine Substitution (Finkelstein Reaction) : The conversion to 2-iodo-4'-methylacetophenone can be achieved via the Finkelstein reaction. This SN2 reaction involves treating the α-bromoketone with a solution of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone. The Finkelstein reaction is known to be exceptionally effective for α-carbonyl halides mdpi.com.

Chlorine Substitution : The bromine can be exchanged for chlorine to yield 2-chloro-4'-methylacetophenone. A method applicable to α-bromoketones involves reacting the substrate with a reagent like benzenesulfonyl chloride (PhSO₂Cl) in a solvent such as acetonitrile (B52724) at reflux rsc.org.

Table 2: Halogen and Pseudohalogen Exchange Reactions

Starting MaterialReagent(s)SolventProductReaction Name/Type
This compoundSodium Azide (NaN₃)Acetone/Water2-Azido-4'-methylacetophenone rsc.orgAzide Substitution
This compoundSodium Iodide (NaI)Acetone2-Iodo-4'-methylacetophenoneFinkelstein Reaction mdpi.com
This compoundBenzenesulfonyl chloride (PhSO₂Cl)Acetonitrile2-Chloro-4'-methylacetophenoneChlorine Substitution rsc.org

This compound is an effective electrophile for the formation of new carbon-carbon bonds through the alkylation of carbon-based nucleophiles, such as enolates.

A prominent example of this reactivity is its use in the acetoacetic ester synthesis libretexts.org. In this process, a β-keto ester like ethyl acetoacetate (B1235776) is deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the α-carbon of this compound in an SN2 reaction, displacing the bromide and forming a new carbon-carbon bond. The resulting product, after subsequent hydrolysis and decarboxylation, yields a new methyl ketone libretexts.org. This method effectively uses the this compound fragment to introduce a p-methylphenacyl group onto another molecule.

Formation of Carbon-Heteroatom Bonds

The presence of a labile bromine atom alpha to the carbonyl group makes this compound an excellent substrate for nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds. A prominent example of this reactivity is its application in the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.comyoutube.com In this reaction, this compound is condensed with a thioamide, such as thiourea (B124793), to construct the thiazole ring. chemhelpasap.comorganic-chemistry.org

The reaction with thiourea proceeds via an initial S-alkylation, where the sulfur atom of thiourea acts as a nucleophile, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon. Subsequent dehydration yields the final 2-amino-4-(p-tolyl)thiazole product, establishing both a carbon-sulfur and a carbon-nitrogen bond in the heterocyclic ring. chemhelpasap.comyoutube.comchemicalbook.com This high-yield reaction is a cornerstone in the synthesis of aminothiazole derivatives. chemhelpasap.comchemicalbook.com

Another example of carbon-heteroatom bond formation is the reaction of this compound with other nitrogen nucleophiles. For instance, it can react with sodium azide to replace the bromine atom and form 2-azido-1-(4-methylphenyl)ethanone. guidechem.com This reaction introduces a carbon-nitrogen bond and provides a precursor for other nitrogen-containing compounds.

Table 1: Hantzsch Thiazole Synthesis with this compound
Reactant 1Reactant 2ProductBonds Formed
This compoundThiourea2-Amino-4-(p-tolyl)thiazoleC-S, C-N

Transformations of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a secondary alcohol without affecting the bromine atom. guidechem.com This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is a mild reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.comyoutube.com

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com This step forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the alkoxide to yield the final product, 1-(4-methylphenyl)-2-bromoethanol. masterorganicchemistry.commnstate.edu This reduction is a key step in the synthesis of various pharmaceutical and biologically active molecules where a secondary alcohol functionality is required.

Table 2: Reduction of this compound
Starting MaterialReagentProductFunctional Group Transformation
This compoundSodium Borohydride (NaBH₄)1-(4-methylphenyl)-2-bromoethanolKetone to Secondary Alcohol

Based on available research, this compound is not typically employed as an acetylating agent. Its primary reactivity stems from its utility as an alkylating agent due to the reactive bromine atom. Acetylating agents function by transferring an acetyl group (CH₃CO) to a nucleophile. The structure of this compound does not lend itself to this type of reaction. Instead, nucleophilic attack preferentially occurs at the α-carbon, leading to the displacement of the bromide ion, or at the carbonyl carbon, leading to addition reactions.

Oxidation Reactions

The methyl group on the aromatic ring of this compound can be oxidized to a carboxylic acid group under strong oxidizing conditions. This transformation converts the p-tolyl moiety into a p-carboxyphenyl group, yielding 4-(2-bromoacetyl)benzoic acid.

This oxidation is a common reaction for alkylbenzenes and can be achieved using potent oxidizing agents such as potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, or with potassium permanganate (B83412) (KMnO₄). nih.govyoutube.com The reaction typically requires heating to proceed to completion. The benzylic position of the methyl group is susceptible to oxidation, leading to the formation of the corresponding benzoic acid derivative. This reaction further enhances the synthetic utility of the molecule by introducing a carboxylic acid functionality, which can undergo a wide range of further transformations.

Derivatization Chemistry

This compound serves as a key starting material for the synthesis of a variety of more complex molecules and heterocyclic systems. Its bifunctional nature allows it to participate in reactions that build intricate molecular architectures.

One of the most important derivatization reactions is the Claisen-Schmidt condensation, which is used to synthesize chalcones. wikipedia.orgpraxilabs.comnih.gov In this base-catalyzed reaction, this compound is reacted with an aromatic aldehyde. taylorandfrancis.com The reaction proceeds through the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone core structure characteristic of chalcones. These chalcone (B49325) derivatives are precursors to flavonoids and are investigated for their biological activities.

Furthermore, this compound is a precursor for the synthesis of pyrazole (B372694) derivatives. galchimia.comspast.orgnih.govmdpi.com Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis can involve condensation with hydrazine or substituted hydrazines, often after an initial reaction to form a 1,3-dicarbonyl compound or a related intermediate. researchgate.net These pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.govmdpi.com Additionally, it is used in the preparation of hydroxyquinolinone and N-derivatized carboxamides. sigmaaldrich.com

Table 3: Derivatization Reactions of this compound
Reaction TypeReactant(s)Product Class
Claisen-Schmidt CondensationAromatic AldehydeChalcones
Heterocyclic SynthesisHydrazine/Substituted HydrazinesPyrazoles
Heterocyclic SynthesisAnthranilatesHydroxyquinolinones

Preparation of Hydroxyquinolinone Derivatives

This compound is utilized as a precursor in the synthesis of hydroxyquinolinone scaffolds. sigmaaldrich.com Although specific reaction pathways directly employing this starting material are proprietary or less documented in widely available literature, the general synthesis of similar 4-hydroxyquinolin-2(1H)-ones often involves the cyclization of β-ketoanilides. In a related synthesis, 4-bromoaniline (B143363) can be reacted with a diketene (B1670635) equivalent like 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by an acid-catalyzed intramolecular cyclization (e.g., using Eaton's reagent or polyphosphoric acid) to yield the quinolinone core. chemicalbook.com This suggests a plausible pathway where this compound could be transformed into a suitable β-ketoanilide intermediate before undergoing a similar cyclization process to furnish a methyl-substituted hydroxyquinolinone derivative.

Synthesis of N-derivatized Carboxamides

The reactivity of the α-bromo group in this compound makes it a suitable electrophile for the synthesis of N-derivatized carboxamides. sigmaaldrich.com This transformation typically involves an N-alkylation reaction where the nitrogen atom of a primary or secondary amide attacks the α-carbon of the acetophenone, displacing the bromide ion. This results in the formation of a new carbon-nitrogen bond, linking the 4-methylphenacyl group to the amide nitrogen. Such reactions are fundamental in building more complex molecules where the keto-amide motif is a key structural feature.

Participation in Named Reactions and Multi-component Reactions

The utility of this compound extends to its role in sophisticated, often catalyzed, chemical reactions that build molecular complexity efficiently.

Decarboxylative Olefination

Decarboxylative olefination is a powerful, transition-metal-free method for creating carbon-carbon double bonds by reacting carboxylic acid salts with a suitable coupling partner. nih.govrsc.org The general mechanism involves the decarboxylation of the carboxylic acid to form a carbanionic intermediate. This intermediate then participates in a halogen-ion transfer from an oxidant like a gem-bromonitroalkane, leading to an "umpolung" of reactivity and subsequent rebound elimination to form the olefin. nih.gov While this reaction is effective for various activated aryl acetic acids, specific studies detailing the use of this compound as a substrate in this transformation are not prominently documented.

Synthesis of Pyrazole-Imidazole Compounds

This compound is a key starting material for synthesizing a range of heterocyclic compounds. mdpi.com In one notable pathway, it reacts with cyanoacetylhydrazine in dioxane to form 4-Methyl-ω-bromoacetophenone cyanoacetylhydrazone. This intermediate is a versatile precursor for various nitrogen-containing heterocycles. For instance, its reaction with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of hydrazinoacetophenone derivatives, which can then undergo cyclization and coupling reactions to yield complex structures like 1,2,4-triazines and pyridines. mdpi.com These synthetic routes highlight how the reactive sites of this compound can be sequentially functionalized to construct fused and substituted heterocyclic systems that are structurally related to pyrazole and imidazole (B134444) precursors.

ReactantReagent(s)Product TypeRef
This compound1. Cyanoacetylhydrazine2. Hydrazine hydrateHydrazinoacetophenone derivative mdpi.com
This compound1. Cyanoacetylhydrazine2. PhenylhydrazinePhenylhydrazinoacetophenone derivative mdpi.com
Hydrazinoacetophenone derivativeBenzenediazonium chloride1,2,4-Triazine derivative mdpi.com
Hydrazinoacetophenone derivativeMalononitrile or Ethyl cyanoacetatePyridine (B92270) derivative mdpi.com

One-Pot Asymmetric Tandem Reactions (e.g., Chiral α-Fluoroalkoxy Alcohols)

The class of α-bromoarylketones, which includes this compound, is suitable for one-pot tandem reactions to produce valuable chiral molecules. researchgate.net A representative process involves the synthesis of fluorinated chiral alcohols. In this sequence, an α-bromoarylketone first undergoes a nucleophilic substitution with a fluoroalcohol, which acts as both the nucleophile and the solvent. The resulting fluorinated ketone intermediate is then reduced in the same pot via an asymmetric transfer hydrogenation using a chiral Ruthenium catalyst and a hydrogen donor like a formic acid/triethylamine mixture. This efficient one-pot process yields chiral α-fluoroalkoxy alcohols with high enantiomeric excess. researchgate.net The compatibility of this compound with these conditions can be inferred from the broad applicability of this method to various α-bromoarylketones.

General Reaction Sequence:

Nucleophilic Substitution: α-Bromoarylketone + Fluoroalcohol → α-Fluoroalkoxyketone + HBr

Asymmetric Transfer Hydrogenation: α-Fluoroalkoxyketone + [Chiral Ru Catalyst], H-donor → Chiral α-Fluoroalkoxy Alcohol

Cyclization and Coupling Reactions (Comparison with Analogs)

This compound readily undergoes cyclization reactions, as demonstrated by its conversion into various heterocyclic systems. mdpi.com Its reactivity can be compared with analogs such as 4'-bromoacetophenone (B126571). For instance, in visible-light-promoted C-S cross-coupling reactions, 4'-bromoacetophenone is coupled with thiols to form aromatic thioethers. orgsyn.org This highlights the reactivity of the aryl bromide. In contrast, the reactions of this compound typically leverage the high reactivity of the α-bromo group. The presence of the methyl group on the phenyl ring in this compound can also influence its electronic properties and reactivity compared to the unsubstituted 2-bromoacetophenone, though detailed comparative studies are not widely available.

CompoundReactive Site for Coupling/CyclizationTypical Reaction Type
This compound α-Bromo groupNucleophilic substitution, cyclization mdpi.com
4'-Bromoacetophenone (Analog)Aryl-Bromo groupC-S cross-coupling orgsyn.org
2-Bromoacetophenone (Analog)α-Bromo groupNucleophilic substitution

Advanced Applications in Organic Synthesis

Precursor for Complex Pharmaceutical Compounds

The structural features of 2-Bromo-4'-methylacetophenone, specifically its methyl and bromine substituents, permit regioselective functionalization, making it a valuable starting material for numerous classes of therapeutic agents.

Synthesis of Antileukemic Imidazo[2,1-b]sigmaaldrich.comguidechem.combenchchem.comthiadiazole Derivatives

This compound is a key reactant in the synthesis of fused heterocyclic systems, such as imidazo[2,1-b] sigmaaldrich.comguidechem.comthiadiazoles. These compounds are of significant interest due to their diverse pharmacological activities. derpharmachemica.com The synthesis typically involves the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone, like this compound, in a condensation reaction. derpharmachemica.com

This reaction leads to the formation of a bicyclic system containing a bridgehead nitrogen atom. derpharmachemica.com A series of 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b] sigmaaldrich.comguidechem.comthiadiazole derivatives have been synthesized and evaluated for their antiproliferative activity against human tumor cell lines. nih.gov Certain derivatives from this class have demonstrated significant in vitro anticancer activity, highlighting the importance of this compound as a precursor for potential antileukemic agents. nih.gov

General Synthesis of Imidazo[2,1-b] sigmaaldrich.comguidechem.comthiadiazole Derivatives
Reactant 1Reactant 2Resulting Compound ClassPotential Biological Activity
Substituted 2-amino-1,3,4-thiadiazoleThis compoundImidazo[2,1-b] sigmaaldrich.comguidechem.comthiadiazole derivativesAntiproliferative, Antileukemic derpharmachemica.comnih.gov

Precursor for Benzodiazepines

Benzodiazepines are a significant class of seven-membered heterocyclic compounds that are foundational in medicinal chemistry for their wide range of biological activities. nih.gov The core chemical structure involves the fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.org this compound serves as a precursor for the synthesis of the 1,4-benzodiazepine (B1214927) framework. The synthesis can be achieved through the reaction of an α-haloketone with o-phenylenediamine (B120857). This reaction is a key method for constructing the diazepine ring fused to a benzene ring. 2-Aminobenzophenones are also frequently used precursors for 1,4-benzodiazepines. researchgate.net

Intermediate in the Preparation of Analgesics and Sedatives

The utility of this compound extends to the synthesis of drugs with analgesic and sedative properties. Its role as a precursor to benzodiazepines is significant, as this class of drugs is well-known for producing sedative, hypnotic, and anxiolytic effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). nih.govwikipedia.org Furthermore, the compound can be used to synthesize other types of analgesics through reactions like Buchwald-Hartwig amination, where it is coupled with piperidine (B6355638) derivatives to create molecules with pain-relieving properties.

Building Block for Anticonvulsant and Antidepressant Drugs

The versatility of this compound is further demonstrated by its application as a foundational molecule for drugs targeting the central nervous system. As a precursor to benzodiazepines, it contributes to the synthesis of compounds widely used for their anticonvulsant properties in the treatment of seizures. wikipedia.org The development of various antidepressant and antiepileptic drugs often involves the modulation of specific neurotransmitters and ion channels, and heterocyclic structures derived from versatile intermediates like this compound are central to this research. nih.gov While not a direct precursor in all cases, its role in forming complex heterocyclic systems makes it a valuable starting point in the development of novel anticonvulsant and antidepressant agents. nih.gov

Pharmaceutical Classes Derived from this compound
Pharmaceutical ClassTherapeutic ActionRelevant Synthetic Pathway
BenzodiazepinesSedative, Hypnotic, Anticonvulsant nih.govwikipedia.orgReaction with o-phenylenediamine researchgate.net
Piperidine DerivativesAnalgesic Buchwald-Hartwig amination
Imidazo[2,1-b] sigmaaldrich.comguidechem.comthiadiazolesAntileukemic, Antiproliferative nih.govCondensation with 2-amino-1,3,4-thiadiazoles derpharmachemica.com

Building Block for Agrochemicals

Beyond pharmaceuticals, this compound is employed as an intermediate in the synthesis of agrochemicals. guidechem.com Its reactive nature allows for its incorporation into more complex molecules designed as pesticides. guidechem.com Recent patents have highlighted its importance in creating novel agrochemical compounds with high yields and specific stereochemistry.

Development of Materials Science Components

In the field of materials science, this compound finds application as a component in the formulation of various materials. It has been used as a solvent for fiber resins and as a plasticizer for plastics. guidechem.com Its photochemical stability is a relevant parameter for materials science applications, where resistance to degradation under UV radiation is crucial.

Integration into Polymers, Resins, and Plasticizers

This compound finds application in the polymer industry where it is utilized as a solvent for fiber resins and as a plasticizer for plastics. guidechem.com As a plasticizer, it is incorporated into a polymer matrix to increase its flexibility, workability, and durability. The introduction of the this compound molecule between the polymer chains reduces the intermolecular forces, thereby lowering the glass transition temperature of the material and imparting a softer, more pliable quality. Its function as a solvent for fiber resins is crucial for processing and shaping these materials into their final forms. guidechem.com

Utilization in Photocleavable Side Groups for Light-Responsive Copolymers

Scientific literature does not currently provide specific examples of this compound being used to create photocleavable side groups for light-responsive copolymers. While the broader class of phenacyl compounds is known for its photolabile properties, detailed research findings explicitly detailing the integration of the 4'-methyl substituted variant for this particular application are not available.

Reagent in Specialized Synthetic Methodologies

Beyond its applications in materials science, this compound is a key reagent in highly specific synthetic methods that facilitate the purification and creation of complex molecules.

This compound is employed in a specialized purification technique known as the fluorous thiol quenching method. This method is particularly useful in parallel synthesis, where reactions are often driven to completion by using an excess of one reagent. In cases where an excess of an α-bromoketone like this compound is used, this method provides an efficient way to remove the unreacted starting material.

The process involves introducing a "fluorous thiol," such as 1H,1H,2H,2H-perfluorooctanethiol, to the reaction mixture after the primary reaction is complete. The fluorous thiol selectively reacts with the excess this compound to form a fluorous thioether derivative. The key feature of this new derivative is the long perfluoroalkyl chain, which gives it a high affinity for fluorous silica (B1680970) gel.

The entire mixture is then passed through a cartridge containing fluorous silica gel in a process called fluorous solid-phase extraction (F-SPE). The desired non-fluorous product passes through the cartridge, while the fluorous-tagged thioether derivative is retained. This allows for a clean and rapid separation, purifying the product without the need for traditional column chromatography.

Table 1: Fluorous Thiol Quenching Process Overview
StepDescriptionKey ReagentsOutcome
1. Primary ReactionN-alkylation or similar reaction is performed using an excess of the α-bromoketone to ensure full conversion of the substrate.Substrate (e.g., an amine), this compound (in excess)Desired N-alkylated product and unreacted this compound.
2. QuenchingA fluorous thiol is added to the reaction mixture.1H,1H,2H,2H-PerfluorooctanethiolExcess this compound is converted into a fluorous thioether.
3. SeparationThe entire mixture is passed through a fluorous silica gel cartridge.Fluorous Silica GelThe non-fluorous product is eluted, while the fluorous thioether is retained on the column.

As a versatile chemical intermediate, this compound serves as a building block in the dyestuff field. Its reactive α-bromo-keto functional group allows it to be a precursor in the synthesis of various heterocyclic compounds, which often form the core structures of dyes and pigments. The specific chromophoric properties of the final molecules can be tailored by reacting this compound with different nucleophiles and aromatic systems to build larger, conjugated molecular architectures responsible for absorbing light in the visible spectrum.

Computational Chemistry and Spectroscopic Analysis

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are instrumental in predicting the behavior of 2-Bromo-4'-methylacetophenone at a molecular level. By solving approximations of the Schrödinger equation, these methods can determine the molecule's stable structure, vibrational modes, electronic properties, and reactivity, offering a detailed picture of its chemical nature.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. nih.govaps.org This method is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. nih.gov For substituted acetophenones, DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to calculate a wide range of molecular properties. dergipark.org.tr These calculations provide the foundation for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and the analysis of electronic properties. dergipark.org.trnih.gov The accuracy of DFT allows for reliable predictions that can support experimental findings. nih.gov

Before molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its minimum energy conformation, must be identified through a process called geometry optimization. reddit.com For this compound, this involves systematically adjusting bond lengths, bond angles, and dihedral (torsion) angles to find the arrangement with the lowest potential energy.

A critical aspect of this analysis for acetophenone (B1666503) derivatives is the orientation of the acetyl group relative to the phenyl ring. dergipark.org.tr Conformational analysis is performed by calculating the potential energy as a function of the key torsion angle, such as the one defined by the atoms C3–C4–C13–C14 in the analogous molecule 2,4'-dibromoacetophenone. dergipark.org.tr Studies on similar molecules have shown that the most stable conformation is typically planar or nearly planar, as this allows for maximum conjugation between the carbonyl group and the aromatic ring. dergipark.org.tr For this compound, the global minimum energy structure is expected to have the heavy atoms of the acetyl group lying in the same plane as the phenyl ring.

Table 1: Example of Optimized Geometrical Parameters for a Similar Acetophenone Structure.
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.215C-C=O120.5
C-C (ring)1.390 - 1.410C-C-C (ring)118.0 - 121.0
C-Br1.950C-C-Br111.0
C(ring)-C(acetyl)1.495C(ring)-C-C119.0
Data are representative values based on DFT calculations of similar substituted acetophenones. dergipark.org.tr

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying functional groups within a molecule. msu.edu DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule's fundamental modes. nih.govnih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. msu.edu

For this compound, the calculated vibrational spectrum would show characteristic peaks that confirm its structure. The most prominent of these is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration. Other key vibrations include the stretching of the aromatic C-H bonds, C-C bonds within the phenyl ring, the C-Br bond, and various bending modes. Comparing the computed frequencies with experimental FT-IR spectra helps to validate both the theoretical model and the experimental assignments. nih.gov

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in Substituted Acetophenones.
Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Methyl C-H Stretch2980 - 29202980 - 2920
C=O Stretch~16901700 - 1680
Aromatic C=C Stretch1600 - 14501600 - 1450
C-Br Stretch~680700 - 600
Frequencies are based on DFT studies of structurally similar molecules like bromoacetophenones. dergipark.org.trresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules. chemaxon.com Quantum chemical methods, specifically the Gauge-Invariant Atomic Orbital (GIAO) method implemented within DFT, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. dergipark.org.tr The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂Br) protons, and the methyl (-CH₃) protons. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. Comparing these theoretical predictions with experimental spectra is crucial for unambiguous signal assignment and structural confirmation. dergipark.org.tr

Table 3: Comparison of Experimental and Theoretical NMR Chemical Shifts (δ, ppm).
AtomExperimental ¹H Shift (ppm) chemicalbook.comPredicted ¹H Shift (Illustrative)Experimental ¹³C Shift (ppm)Predicted ¹³C Shift (Illustrative)
-CH₃2.442.40~21.521.0
-CH₂Br4.434.50~30.831.0
Aromatic H7.30 - 7.857.25 - 7.90128.0 - 145.0127.0 - 146.0
C=O--~190.5190.0
Experimental data for this compound. Predicted values are illustrative, based on calculations for analogous compounds. dergipark.org.tr

The electronic character of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.ua The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov

In this compound, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the adjacent bromo-methylene group. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.gov

Table 4: Calculated Electronic Properties for a Representative Bromoacetophenone.
PropertyDefinitionTypical Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.5 to -7.0
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.5 to 5.0
Ionization Potential (I)-E(HOMO)6.5 to 7.0
Electron Affinity (A)-E(LUMO)1.5 to 2.0
Values are based on DFT calculations for similar molecules like m-bromoacetophenone. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would clearly show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic interactions. Conversely, positive potential would be observed around the hydrogen atoms of the aromatic ring and the methylene group, indicating their susceptibility to nucleophilic attack. The MEP surface provides a comprehensive, intuitive picture of the molecule's reactivity patterns. dergipark.org.trmdpi.com

Thermodynamic Properties Calculations

The determination of thermodynamic properties, such as the enthalpy of formation, is crucial for understanding the stability and reactivity of a molecule. For aromatic ketones like this compound, these values can be ascertained through a combination of experimental techniques and high-level computational methods.

While specific computational studies detailing the thermodynamic properties of this compound are not prominently available in the reviewed literature, the methodologies for such calculations are well-established. High-level ab initio molecular orbital calculations are a primary tool for estimating gas-phase enthalpies of formation. For instance, sophisticated composite methods like the G3 theory have been successfully applied to analogous compounds, such as 4'-methylacetophenone (B140295), to derive these properties with high accuracy. These computational approaches involve complex calculations to determine the electronic energy of the molecule, from which thermodynamic data can be derived.

Experimentally, techniques such as static bomb combustion calorimetry are used to measure the standard molar energies of combustion. This experimental data can then be used to derive the standard molar enthalpy of formation in the condensed phase. Furthermore, Calvet microcalorimetry can be employed to measure the enthalpy of vaporization or sublimation. By combining the condensed-phase enthalpy of formation with the enthalpy of the phase change, the gas-phase enthalpy of formation can be determined, providing a critical benchmark for validating computational results.

Experimental Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of chemical compounds. The following sections detail the experimental spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide definitive information about its molecular structure. While spectral data is available from commercial suppliers, detailed peer-reviewed assignments of chemical shifts and coupling constants are not readily found in the surveyed literature.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the methylene (-CH₂) protons adjacent to the bromine atom, and the methyl (-CH₃) protons on the aromatic ring. The aromatic protons would appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons would exhibit a singlet, shifted downfield due to the deshielding effects of the adjacent carbonyl and bromo groups. The methyl protons would also produce a singlet, typically in the upfield region of the aromatic spectrum.

The ¹³C NMR spectrum would complement this information, showing distinct resonances for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

As specific, citable peak data is not available in the searched literature, a data table for NMR shifts cannot be provided.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. Experimental spectra have been recorded using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, often on samples prepared as a melt on a capillary cell or using an Attenuated Total Reflectance (ATR) accessory. nih.gov

The principal absorption peaks expected for this molecule include:

A strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically found in the region of 1680-1700 cm⁻¹.

Several bands in the 1500-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic ring protons are expected just above 3000 cm⁻¹, while C-H stretches for the methyl and methylene groups appear just below 3000 cm⁻¹.

A moderate absorption corresponding to the C-Br stretching vibration, which typically occurs in the fingerprint region at lower wavenumbers.

Although the existence of IR spectra is confirmed, a detailed list of experimental absorption peaks is not provided in the available literature, precluding the generation of a specific data table. nih.govthermofisher.com

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. The mass spectrum of this compound has been characterized using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Due to the presence of bromine, the molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity (the M+ and M+2 peaks), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. The calculated monoisotopic mass of C₉H₉⁷⁹BrO is 211.98368 Da. nih.gov

The fragmentation pattern observed in the electron ionization (EI) mass spectrum provides further structural confirmation. The most common fragmentation involves the cleavage of the C-Br bond or the bond between the carbonyl group and the bromomethyl group. Data from the National Institute of Standards and Technology (NIST) indicates that the most abundant fragment ion (the base peak) has a mass-to-charge ratio (m/z) of 119. nih.gov This corresponds to the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), formed by the loss of the bromomethyl radical (•CH₂Br). Other significant peaks are observed at m/z 91, corresponding to the tolyl cation ([C₇H₇]⁺), and at m/z 120. nih.gov

Table 1: Prominent Peaks in the Mass Spectrum of this compound nih.gov

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Relative Abundance
119 [CH₃C₆H₄CO]⁺ Base Peak (Most Abundant)
91 [C₇H₇]⁺ 2nd Highest

Biological Activity and Mechanistic Studies

Anticancer Activity

2-Bromo-4'-methylacetophenone serves as a crucial starting material for the synthesis of novel heterocyclic derivatives that have demonstrated significant potential in cancer research.

While direct studies on the cytotoxicity of this compound are not extensively documented in the available literature, its utility as a chemical intermediate has led to the creation of derivatives with notable anticancer properties. A key study focused on the reaction of this compound (referred to as ω-bromo-(4-methylacetophenone) in the paper) with cyanoacetylhydrazine to synthesize a new series of hydrazide-hydrazone and other heterocyclic derivatives. mdpi.com These newly synthesized compounds were subsequently evaluated for their antitumor activity against three human cancer cell lines:

MCF-7 (Breast Adenocarcinoma)

NCI-H460 (Non-Small Cell Lung Cancer)

SF-268 (CNS Cancer) mdpi.com

The research reported that the majority of the synthesized derivatives exhibited high inhibitory effects against these cancer cell lines, underscoring the importance of the this compound scaffold in developing potent antitumor agents. mdpi.com

The demonstrated anticancer activity of molecules derived from this compound positions it as a valuable lead compound or, more accurately, a key building block for the development of novel cancer therapies. mdpi.com Its reactive α-bromoketone structure allows for versatile chemical modifications, enabling the synthesis of diverse molecular architectures. This versatility is crucial in medicinal chemistry for creating libraries of compounds that can be screened for enhanced efficacy and selectivity against various cancer targets. The success of its derivatives in preclinical screenings against breast, lung, and CNS cancer cell lines validates its role as a foundational structure for future drug discovery efforts. mdpi.com

Antimicrobial and Antifungal Properties

This compound is recognized for its utility as a precursor in synthesizing compounds with potential biological activities, including antimicrobial and antifungal effects. chemicalbook.com While direct and detailed studies quantifying the intrinsic antimicrobial and antifungal efficacy of this compound are limited, its role as a pharmaceutical intermediate is established. For instance, its structure is amenable to reactions such as thioether formation through coupling with mercaptans, a common strategy for creating new antimicrobial agents.

Enzyme Inhibition Studies

There is currently a lack of specific research in the public domain detailing the mechanism of action for this compound as a direct enzyme inhibitor.

Detailed studies focusing on the specific protein interactions of this compound are not available in the current body of scientific literature.

Mechanism of Action as an α-Bromoketone

The biological and chemical activity of this compound is intrinsically linked to its structure as an α-bromoketone. This class of compounds is characterized by a bromine atom attached to the carbon atom adjacent (the α-carbon) to a carbonyl group. ottokemi.comchemicalbook.comfiveable.me The presence of the bromine atom significantly influences the reactivity of the molecule, making the neighboring carbon atom more electrophilic and susceptible to nucleophilic substitution reactions. fiveable.me This inherent reactivity is a key factor in its mechanism of action in various chemical and biological systems.

The reactivity of α-bromoketones is also influenced by factors such as the nature of the substituents, the solvent, and the specific reaction conditions. fiveable.me These compounds are important intermediates in organic synthesis, allowing for the introduction of new functional groups at the α-carbon position. fiveable.me

Electrophilic Nature of the Carbonyl Carbon

The structure of this compound features two primary electrophilic centers: the carbonyl carbon and the α-carbon to which the bromine atom is attached. The carbonyl group (C=O) is inherently polarized due to the higher electronegativity of the oxygen atom compared to the carbon atom. This polarization results in a partial positive charge on the carbonyl carbon, rendering it electrophilic and a target for nucleophiles.

The electrophilicity of the carbonyl carbon is a fundamental characteristic of ketones and plays a crucial role in the initial interactions with nucleophilic species. This property, combined with the reactivity of the α-carbon, defines the compound's chemical behavior.

Reactivity in Nucleophilic Attacks

This compound readily undergoes nucleophilic attacks at two primary sites. The presence of the electron-withdrawing bromine atom makes the α-carbon electron-deficient and thus a prime target for nucleophilic substitution. fiveable.me In these reactions, a nucleophile attacks the α-carbon, displacing the bromide ion.

Simultaneously, the electrophilic carbonyl carbon can be attacked by nucleophiles. This can lead to a variety of reaction pathways, including additions to the carbonyl group. The dual reactivity of α-bromoketones makes them versatile synthons in organic chemistry. For instance, the bromine atom in this compound can be readily substituted by other functional groups like chlorine, iodine, or an azide (B81097) group. guidechem.com

Modulation of Biochemical Pathways

While direct and extensive studies on the modulation of biochemical pathways by this compound are not widely documented, its role as a precursor in the synthesis of biologically active molecules provides significant insights into its potential influence.

Research has demonstrated that heterocyclic derivatives synthesized from ω-bromo-(4-methyl-acetophenone) (an alternative name for this compound) exhibit notable antitumor activity. mdpi.com A study involving the reaction of cyanoacetylhydrazine with ω-bromo-(4-methyl-acetophenone) led to the synthesis of various heterocyclic compounds, including 1,3,4-triazine and pyridine (B92270) derivatives. mdpi.com Several of these newly synthesized compounds were evaluated for their antitumor effects against three cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). The results indicated that most of the synthesized compounds displayed high inhibitory effects against these cancer cell lines. mdpi.com This suggests that the structural scaffold provided by this compound is a valuable starting point for developing potent antitumor agents.

Furthermore, a structurally similar compound, 2-bromo-4-methylpropiophenone, has been noted for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. chemicalbook.com It also serves as a key intermediate in the synthesis of pharmaceuticals such as analgesics and sedatives. chemicalbook.com While distinct from this compound, the activities of this related compound suggest a potential for this class of molecules to interact with and modulate various biological pathways.

Comparative Analysis with Analogous Compounds

Substituent Variations on the Aromatic Ring

The substitution of a methyl group with a methoxy (B1213986) group at the 4'-position of the aromatic ring introduces notable changes in the molecule's characteristics.

The methoxy group (-OCH₃) in 2-bromo-4'-methoxyacetophenone (B141222) exerts a different electronic influence on the aromatic ring compared to the methyl group (-CH₃) in 2-bromo-4'-methylacetophenone. The methoxy group is an activating group, meaning it increases the electron density of the benzene (B151609) ring through its strong positive mesomeric (resonance) effect, which outweighs its negative inductive effect. This increased electron density can enhance the reactivity of the aromatic ring toward electrophilic substitution. doi.org The presence of a methoxy group has been noted to increase the reactivity of acetophenone (B1666503) derivatives during chemical synthesis, enabling the production of more complex molecules. vinatiorganics.com

In contrast, the methyl group is also an activating group but influences electron density primarily through a weaker positive inductive effect and hyperconjugation. The difference in the magnitude and nature of these electron-donating effects alters the reactivity of the carbonyl group and the alpha-carbon. For instance, in solvent-free cyclotrimerization reactions promoted by methanesulfonic acid, acetophenones with electron-donating methoxy substituents proceeded eight times slower than acetophenone itself, indicating a complex relationship between substituent effects and specific reaction mechanisms. researchgate.net

Table 1: Comparison of Electronic Effects of Methyl vs. Methoxy Substituents
SubstituentCompoundInductive EffectResonance (Mesomeric) EffectOverall Effect on Aromatic Ring
-CH₃ (Methyl)This compoundWeakly electron-donating (+I)Hyperconjugation (Weakly electron-donating)Activating
-OCH₃ (Methoxy)2-Bromo-4'-methoxyacetophenoneElectron-withdrawing (-I)Strongly electron-donating (+M)Strongly Activating

A significant divergence in the application of these two compounds is observed in their biological activities, particularly as enzyme inhibitors. 2-Bromo-4'-methoxyacetophenone is identified as a cell-permeable protein tyrosine phosphatase (PTP) inhibitor. caymanchem.com PTPs are a group of enzymes crucial in cellular signaling pathways, and their inhibition is a therapeutic strategy for conditions like diabetes, cancer, and inflammation. caymanchem.comnih.gov Specifically, 2-bromo-4'-methoxyacetophenone acts by covalently binding to the catalytic domain of the Src homology region 2 domain-containing phosphatase (SHP-1). caymanchem.com PTP1B, in particular, is a validated therapeutic target for type 2 diabetes and obesity. nih.gov The development of PTP1B inhibitors is a major focus in drug discovery. nih.govresearchgate.net

While this compound is a versatile intermediate in organic synthesis for products like fragrances and pesticides, its specific activity as a PTP inhibitor is not as prominently documented as its methoxy counterpart. guidechem.commdpi.com The methoxy group in the 4'-position appears to be a key feature for the observed inhibitory action against protein tyrosine phosphatases.

Replacing the 4'-methyl group with other halogens or a nitro group drastically alters the electronic and steric landscape of the molecule, which in turn affects its chemical behavior.

Halogens (like fluorine, chlorine) and the nitro group are electron-withdrawing, in contrast to the electron-donating methyl group. This property plays a critical role in the reactivity of the acetophenone derivatives. nih.gov

Electronic Effects : Halogens exert a dual electronic influence: a strong negative inductive effect (-I) due to their high electronegativity, and a positive mesomeric effect (+M) due to their lone pairs of electrons. For halogens, the inductive effect typically dominates, making them deactivating groups in electrophilic aromatic substitution. The nitro group (-NO₂) is powerfully electron-withdrawing through both strong inductive (-I) and mesomeric (-M) effects, making it a very strong deactivating group. learncbse.in Studies on the metabolism of p-substituted acetophenones have shown that the presence of an electron-withdrawing substituent on the benzene ring is important in determining the rate of reduction. nih.gov

Steric Effects : Steric hindrance is related to the size of the substituent. The atomic radius increases down the halogen group (F < Cl < Br). While fluorine is small, chlorine and bromine are bulkier. The nitro group also has significant steric bulk. These steric factors can influence the approach of reagents to nearby reactive sites, such as the carbonyl group or the alpha-carbon. rsc.orgchemrxiv.org

Table 2: Electronic and Steric Properties of Various Substituents
SubstituentInductive EffectResonance (Mesomeric) EffectOverall Effect on Aromatic RingVan der Waals Radius (Å)
-CH₃ (Methyl)Weakly Donating (+I)Weakly Donating (Hyperconjugation)Activating2.00
-F (Fluoro)Strongly Withdrawing (-I)Weakly Donating (+M)Deactivating1.47
-Cl (Chloro)Strongly Withdrawing (-I)Weakly Donating (+M)Deactivating1.75
-NO₂ (Nitro)Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly Deactivating~2.40 (group size)

The distinct electronic properties of halogen and nitro analogs directly influence their reactivity and utility in synthesis. The electron-withdrawing nature of these substituents makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to the methyl-substituted analog. learncbse.in

For example, in nucleophilic addition reactions, the reactivity of p-nitrobenzaldehyde is greater than that of benzaldehyde, while p-tolualdehyde (a methyl analog) is less reactive. learncbse.in This principle extends to acetophenones. Therefore, a 2-bromo-4'-nitroacetophenone (B1207750) would be expected to be more reactive toward nucleophiles at the carbonyl carbon than this compound.

Furthermore, these analogs are valuable intermediates. Halogenated acetophenones are key precursors in the synthesis of various N, S, and O-heterocycles, many of which have biological activity. researchgate.netmdpi.com The halogen on the aromatic ring can also serve as a handle for further functionalization through cross-coupling reactions, an option not available with the methyl group. rsc.org In a study on the cyclotrimerization of acetophenones, derivatives with electron-withdrawing halogen substituents reacted three times slower than acetophenone, demonstrating that the electronic effect of the substituent significantly modulates the reaction rate. researchgate.net

Comparison with 3'-Bromo-4'-methylacetophenone (Isomers)

Positional isomerism, which involves the differential placement of functional groups on a molecular scaffold, can have a profound impact on the pharmacological profile of a compound. The interaction of a drug molecule with its biological target, such as a receptor or enzyme, is highly dependent on its three-dimensional shape and electronic properties, both of which are influenced by the position of its substituents. In the case of this compound and its isomer, 3'-Bromo-4'-methylacetophenone, the location of the bromine atom on the phenyl ring is the key structural difference.

While both isomers serve as versatile intermediates in organic synthesis, the placement of the bromine atom—either ortho (2-position) or meta (3-position) to the acetyl group—alters the molecule's electronic distribution and steric hindrance. These changes can significantly affect how the molecule binds to a biological target. For instance, studies on other classes of compounds have demonstrated that positional isomers can exhibit vastly different biological activities. Research on p-carborane (B1425697) bisphenols revealed that moving a hydroxyl group from the para to the ortho position resulted in a 1000-fold decrease in estrogenic activity. nih.gov This highlights the critical role of substituent placement in determining pharmacological outcomes.

Although direct comparative pharmacological studies between this compound and 3'-Bromo-4'-methylacetophenone are not extensively documented in publicly available research, the principles of medicinal chemistry suggest that their biological activities would differ. The reactivity of the α-bromoacetyl group, a key feature for its role as a synthetic intermediate, can be influenced by the electronic effects of the ring substituents. The bromine atom's position affects the electron-withdrawing or -donating character experienced by the acetyl group, which in turn can modulate its reactivity and potential interactions with biological macromolecules.

| Known Roles | Primarily used as an intermediate in the synthesis of various organic compounds, including potential pharmaceuticals. chemicalbook.com | Also used as a chemical intermediate in various synthetic pathways. |

Ketone Chain Modifications

The introduction of a bromine atom at the alpha position of the acetyl group is a significant modification that distinguishes this compound from its non-brominated parent, 4'-Methylacetophenone (B140295). This α-bromination dramatically increases the chemical reactivity of the molecule, transforming it into a potent alkylating agent. This enhanced reactivity is the primary reason for its extensive use as a synthetic intermediate. researchgate.net

4'-Methylacetophenone is primarily utilized in the fragrance and flavor industries and serves as an intermediate in the production of other chemicals. zenodo.org The α-bromo group in this compound, however, makes it a key precursor for constructing more complex molecular architectures, particularly heterocyclic compounds, many of which are explored for their pharmacological potential. researchgate.netmdpi.com α-Haloketones are recognized as important precursors for a variety of pharmacologically active compounds. nih.gov The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, which are fundamental in the synthesis of many drug molecules. chemicalbook.com

The presence of the bromine atom not only alters the synthetic utility but is also expected to change the molecule's intrinsic biological activity. Bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. Furthermore, the electrophilic nature of the carbon bearing the bromine atom can lead to covalent interactions with biological nucleophiles, such as cysteine or histidine residues in proteins, a mechanism that can result in irreversible inhibition of enzymes.

Table 2: Comparison of Brominated vs. Non-Brominated Acetophenone

Feature This compound 4'-Methylacetophenone
Key Structural Difference Contains a bromine atom on the α-carbon of the acetyl group. Lacks the α-bromo substituent.
Chemical Reactivity Highly reactive due to the electrophilic α-carbon; acts as an alkylating agent. libretexts.org Significantly less reactive at the acetyl group.
Primary Applications A versatile intermediate for synthesizing complex organic molecules and potential pharmaceuticals. Used in fragrances, flavorings, and as a general chemical intermediate. zenodo.org

| Potential Pharmacological Role | The α-bromo group can participate in covalent bonding with biological targets, a feature exploited in the design of certain enzyme inhibitors. | Generally considered to have low intrinsic pharmacological activity, serving more as a structural base. |

Extending the alkyl chain of the ketone from an acetyl group (in acetophenones) to a propionyl group (in propiophenones) can have a marked effect on the pharmacological properties of a molecule. This modification increases the molecule's size, lipophilicity, and conformational flexibility, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target receptors.

While this compound is a general synthetic intermediate, its propiophenone (B1677668) analog, 2-Bromo-4'-methylpropiophenone, is specifically noted as a key building block in the synthesis of various pharmaceuticals, including analgesics, sedatives, and anticonvulsants. chemicalbook.com Some research indicates that 2-Bromo-4'-methylpropiophenone and its derivatives possess potential antimicrobial, antifungal, and anti-inflammatory properties. chemicalbook.com

The increased length of the alkyl chain can lead to more favorable interactions with the hydrophobic pockets of a receptor's binding site. Studies on other types of compounds, such as ketones binding to olfactory receptors, have shown that increasing the carbon chain length can enhance binding affinity. nih.gov This principle suggests that the additional methyl group in the propiophenone derivative may allow for improved binding to specific therapeutic targets compared to the acetophenone analog, potentially explaining its more defined role in the synthesis of certain classes of drugs. The effect of changing the alkyl chain length has been shown to be a critical factor in the antiproliferative activity of other complex molecules. mdpi.com

Table 3: Comparison of Acetophenone vs. Propiophenone Derivatives

Feature This compound 2-Bromo-4'-methylpropiophenone
Key Structural Difference Contains an α-bromoacetyl group (-COCH₂Br). Contains an α-bromopropionyl group (-COCH(CH₃)Br).
Alkyl Chain Length Shorter chain. Longer chain by one methyl group.
Potential Pharmacological Impact The shorter chain may offer a different binding profile and conformational flexibility compared to the propiophenone derivative. The increased chain length and lipophilicity may lead to enhanced binding with specific biological targets, contributing to its role in synthesizing certain CNS-active drugs. nih.gov

| Noted Synthetic Applications | General intermediate for organic synthesis. chemicalbook.com | Intermediate for analgesics, sedatives, and anticonvulsants. chemicalbook.com |

Comparison with Propiophenone Derivatives (e.g., 2-Bromo-4'-methylpropiophenone)

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its efficacy and selectivity. youtube.com SAR involves systematically modifying a molecule's structure and evaluating the resulting changes in biological activity. For acetophenone derivatives, key modifications can include altering substituents on the aromatic ring, changing the nature of the group at the alpha position, and varying the length of the ketone's alkyl chain.

Although specific SAR studies focused exclusively on this compound are not widely published, broader research on related structures like chalcones (benzylideneacetophenones) provides valuable insights. In these studies, it has been shown that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence anti-inflammatory and antioxidant activities. nih.gov For example, the presence of electron-donating groups in the para-position of the aromatic rings often enhances biological activity. nih.gov

Applying these principles to this compound, the key structural features for SAR analysis would be:

The 4'-methyl group: This is an electron-donating group which can influence the electronic properties of the phenyl ring and potentially enhance binding to certain targets.

The α-bromo group: This group is crucial for the molecule's reactivity as a synthetic intermediate. In a pharmacological context, its ability to act as an alkylating agent could be a source of either therapeutic activity (e.g., covalent enzyme inhibition) or toxicity.

The carbonyl group: This group can participate in hydrogen bonding with biological targets, a key interaction for many drug-receptor binding events. nih.gov

Systematic modifications of these groups would be necessary to establish a clear SAR. For example, replacing the 4'-methyl group with other groups (e.g., methoxy, chloro, or trifluoromethyl) would alter the electronic and steric properties of the ring. Similarly, changing the α-substituent from bromine to chlorine or iodine would modify the reactivity of the molecule. Such studies would be essential for developing this compound from a synthetic intermediate into a lead compound for drug discovery.

Influence of Bromine Position on Bioactivity

The specific placement of the bromine atom on the acetophenone ring system significantly modulates the biological activity of the resulting isomer. This is attributable to the varying electronic and steric effects imparted by the halogen at different positions, which in turn affects the molecule's interaction with biological targets.

Research into the structure-activity relationships of substituted acetophenones has highlighted the importance of the substitution pattern for their antimicrobial properties. For instance, in a study of various acetophenone derivatives, 3-bromoacetophenone was identified as one of the most active compounds against a panel of Gram-positive and Gram-negative bacteria. nih.gov This suggests that the presence of a bromine atom at the meta position of the acetophenone ring contributes favorably to its antibacterial efficacy.

The electronic properties of the substituent play a crucial role. Halogens, such as bromine, are highly electronegative and can influence the electron density distribution within the aromatic ring. This alteration in electronic character can affect the molecule's ability to participate in interactions like hydrogen bonding or charge-transfer complexes with biological macromolecules. nih.gov Studies on flavonoid derivatives have indicated that the presence of a halogen atom on the aromatic rings can enhance antibacterial activity, with the effect being dependent on the electronegativity and position of the halogen. nih.gov

Table 1: Comparison of Bioactivity in Related Substituted Aromatic Ketones

CompoundSubstitution PatternObserved BioactivityReference
3-BromoacetophenoneBromine at meta-positionActive antibacterial agent nih.gov
Halogenated FlavonoidsHalogen on aromatic ringEnhanced antibacterial activity nih.gov

This table is illustrative and based on findings from analogous compound classes to highlight the principle of positional influence.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular features that are crucial for bioactivity.

A QSAR analysis was conducted on a series of 20 acetophenone derivatives to determine the structural features governing their antibacterial activity. nih.gov The study involved the following key steps:

Data Set: A training set of compounds was used to develop the QSAR models, and a validation set was used to test the predictive power of these models. nih.gov

Molecular Descriptors: A variety of molecular descriptors were calculated to quantify the physicochemical properties of the acetophenone derivatives. These descriptors fall into several categories:

Spatial Descriptors: These relate to the three-dimensional arrangement of the molecule, such as its size and shape.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are critical for intermolecular interactions. frontiersin.orgfrontiersin.org

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the connectivity of atoms within the molecule. frontiersin.orgfrontiersin.org

Statistical Analysis: Multiple Linear Regression (MLR) is a common statistical technique used in QSAR to develop a linear equation that relates the descriptors (independent variables) to the biological activity (dependent variable). humanjournals.com

Model Validation: The robustness and predictive ability of the developed QSAR models were assessed using several statistical measures:

Correlation Coefficient (r²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. Values in the range of 0.76-0.91 were obtained for the developed models. nih.gov

Cross-validated r² (q²): This is a measure of the predictive power of the model, assessed through techniques like leave-one-out cross-validation. Values between 0.56 and 0.85 were reported, indicating good predictive ability. nih.gov

F-ratio and Predicted Residual Sum of Squares (PRESS): These are further statistical parameters used to assess the significance and predictive error of the model. nih.gov

The results of this QSAR study on acetophenones revealed that a combination of spatial, electronic, and topological descriptors predominantly influenced their antibacterial activity. nih.gov Such models can be instrumental in the rational design of new, more potent acetophenone-based antimicrobial agents by allowing for the in-silico prediction of their activity before their synthesis and testing.

Table 2: Key Parameters in QSAR Analysis of Acetophenone Derivatives

Parameter CategoryExamples of DescriptorsRole in QSAR Model
Spatial Molecular volume, Surface areaDefine the size and shape requirements for interaction with the biological target.
Electronic Dipole moment, Partial chargesGovern the electrostatic interactions between the drug and the target.
Topological Connectivity indicesQuantify the branching and structural complexity of the molecule.

Analytical Methodologies for 2 Bromo 4 Methylacetophenone

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and purification of 2-Bromo-4'-methylacetophenone. These methods are widely applied in both qualitative and quantitative analysis of this compound.

Reverse-Phase HPLC for Purity and Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity and quantifying this compound. sielc.comsielc.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. phenomenex.com

A common RP-HPLC method for analyzing this compound employs a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

ParameterDescription
Stationary Phase C18 (nonpolar)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.comsielc.com
Application Purity assessment and quantification of this compound phenomenex.com

TLC for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions involving this compound. guidechem.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. libretexts.org

In the synthesis of this compound, for instance, TLC can be used to determine the completion of the bromination of 4'-methylacetophenone (B140295). guidechem.com A common solvent system for this purpose is a mixture of hexane (B92381) and ethyl acetate (B1210297). guidechem.com

TechniqueApplicationDetails
Thin-Layer Chromatography (TLC) Monitoring reaction progress guidechem.comlibretexts.orgA tiny sample of the reaction mixture is spotted on a TLC plate to observe the consumption of reactants and formation of products. libretexts.org

Spectroscopic Identification

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.

¹H NMR and ¹³C NMR Spectral Data Interpretation

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov The interpretation of these spectra is based on chemical shifts, signal multiplicities, and integration values.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the methylene (B1212753) protons adjacent to the bromine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon. nih.gov

Specific spectral data and detailed interpretation were not available in the search results.

IR and FTIR Spectroscopic Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the C-Br bond, and the aromatic C-H and C=C bonds. The conformity of the infrared spectrum is a key quality control parameter for this compound. thermofisher.com

Functional GroupExpected IR Absorption Range (cm⁻¹)
C=O (Ketone) 1680 - 1700
Aromatic C=C 1450 - 1600
Aromatic C-H 3000 - 3100
C-Br 500 - 600

Melting Point Analysis for Purity Confirmation

Melting point analysis is a fundamental technique used to determine the purity of a solid substance. A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range.

The reported melting point for this compound varies slightly depending on the source and the purity of the sample, but it is generally in the range of 45°C to 56°C. chemicalbook.comthermofisher.comfishersci.casigmaaldrich.com This physical property is a crucial parameter for the quality assessment of the compound.

SourceReported Melting Point (°C)
ChemicalBook45-49 chemicalbook.com
Thermo Fisher Scientific49.0-56.0 thermofisher.com
Fisher Scientific50-54 fishersci.ca
Sigma-Aldrich45-49 sigmaaldrich.com

Advanced Analytical Techniques for this compound

The unequivocal identification and characterization of this compound rely on a suite of advanced analytical methodologies. These techniques provide fundamental information regarding the elemental composition and three-dimensional arrangement of atoms within the molecule.

Elemental Analysis

Elemental analysis is a cornerstone technique for determining the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound, with the molecular formula C₉H₉BrO, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), and oxygen (O).

The theoretical percentages are derived from the molecular weight of the compound (213.07 g/mol ) nih.gov. The calculations for the elemental composition are as follows:

Carbon (C): (9 * 12.011 g/mol ) / 213.07 g/mol * 100% = 50.72%

Hydrogen (H): (9 * 1.008 g/mol ) / 213.07 g/mol * 100% = 4.26%

Bromine (Br): (1 * 79.904 g/mol ) / 213.07 g/mol * 100% = 37.50%

Oxygen (O): (1 * 15.999 g/mol ) / 213.07 g/mol * 100% = 7.51%

Theoretical Elemental Composition of this compound
ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Percentage (%)
CarbonC12.0119108.09950.72
HydrogenH1.00899.0724.26
BromineBr79.904179.90437.50
OxygenO15.999115.9997.51
Total Molecular Weight213.074

X-ray Crystallography

To date, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Consequently, detailed information regarding its single-crystal X-ray diffraction analysis is not available. The determination of its crystal structure would provide invaluable insights into the molecule's solid-state packing, intermolecular interactions, and conformational preferences.

Environmental and Safety Considerations in Research

Hazard Assessment and Risk Mitigation

2-Bromo-4'-methylacetophenone is classified as a hazardous substance, and a comprehensive risk assessment should be conducted before its use. fishersci.com This involves identifying potential exposure routes and implementing control measures to minimize risk.

Exposure to this compound can cause significant irritation to the skin and eyes. fishersci.comnih.gov It is categorized as a skin irritant (Category 2) and can cause serious eye irritation (Category 2). nih.gov Direct contact with the skin may lead to redness, itching, and inflammation. aksci.com In case of skin contact, it is advised to wash the affected area with plenty of soap and water and to remove and launder contaminated clothing before reuse. fishersci.com

Eye contact is particularly concerning, as it can cause serious damage. tcichemicals.comtcichemicals.com Immediate and thorough rinsing of the eyes with water for several minutes is crucial if exposure occurs. fishersci.com If contact lenses are present, they should be removed if it is safe to do so. fishersci.com Persistent irritation in either the skin or eyes warrants medical attention. fishersci.com

Hazard Classification for this compound

Hazard ClassGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 / 2AWarning/DangerH319/H318: Causes serious eye irritation/damage
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation

This table is based on aggregated GHS information. fishersci.comnih.govcapotchem.com

Inhalation of this compound dust or vapors can lead to respiratory irritation. nih.govcapotchem.com It is classified as a substance that may cause respiratory irritation (STOT SE 3). nih.govsigmaaldrich.com Symptoms of exposure can include irritation of the lungs and respiratory system. aksci.com Due to its irritating nature, it is considered a lachrymator, a substance that can cause tearing of the eyes.

This compound is considered toxic if inhaled or swallowed. tcichemicals.comtcichemicals.com In the event of inhalation, the individual should be moved to fresh air and kept in a position comfortable for breathing. fishersci.com If the person feels unwell, medical attention should be sought. fishersci.com In case of ingestion, vomiting should not be induced, and immediate medical attention is necessary. fishersci.com

Safe Handling and Storage Practices

To mitigate the risks associated with this compound, strict adherence to safe handling and storage protocols is mandatory.

When handling this compound, appropriate personal protective equipment must be worn. tcichemicals.com This includes:

Eye and Face Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact. fishersci.com

Skin Protection: Chemical-resistant gloves, such as nitrile rubber, and protective clothing are required to prevent skin contact. fishersci.comcapotchem.com It is important to inspect gloves for any signs of degradation before use and to use a proper glove removal technique. capotchem.com

Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling dust, a NIOSH-approved respirator (such as a type N95 dust mask) should be used. sigmaaldrich.com

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/FaceSafety glasses with side-shields, Goggles, Face shield
SkinProtective gloves (e.g., nitrile rubber), Lab coat, Apron
RespiratoryDust mask (e.g., N95), Respirator with appropriate cartridge

Consult the specific Safety Data Sheet (SDS) for detailed PPE recommendations. fishersci.comcapotchem.comsigmaaldrich.com

Work with this compound should be conducted in a well-ventilated area to minimize the concentration of airborne dust and vapors. fishersci.comtcichemicals.com The use of a chemical fume hood is strongly recommended. capotchem.com If handled outdoors, care should be taken to avoid the dispersion of dust. fishersci.com Engineering controls, such as local exhaust ventilation, are essential to keep airborne levels below exposure limits. fishersci.com

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comsigmaaldrich.com It is incompatible with strong oxidizing agents and strong bases.

Waste Disposal and Environmental Impact

The disposal of this compound, a halogenated organic compound, is regulated to prevent environmental contamination. aksci.comsafecollegessds.com As with other brominated organic compounds, there are concerns about its persistence and potential for bioaccumulation in the environment. nih.gov Improper disposal can lead to the contamination of soil and waterways. aksci.com

Waste containing this compound is classified as hazardous chemical waste. aksci.comsafecollegessds.com Generators of this waste must comply with federal, state, and local regulations for its disposal. aksci.comsafecollegessds.com The standard procedure involves placing the chemical waste in sealed, properly labeled containers for collection. illinois.edu This waste must be segregated from other waste types, particularly non-halogenated organic solvents, to ensure proper treatment. bucknell.eduoregonstate.edu

The disposal of halogenated organic wastes typically occurs at approved waste disposal plants or specialized incineration facilities. aksci.combucknell.edutcichemicals.comsigmaaldrich.com These facilities are equipped to handle hazardous materials and employ technologies that minimize the release of harmful substances into the environment. High-temperature incineration is a common method for the destruction of halogenated organic compounds. nih.gov

The environmental fate of brominated acetophenones is influenced by both abiotic and biotic degradation processes. Like many brominated flame retardants and other halogenated organic compounds, they can be persistent in the environment. nih.gov

Abiotic Degradation: One of the primary abiotic degradation pathways for aromatic compounds in the environment is photodegradation. nih.gov Sunlight can induce the breakdown of these compounds, leading to the formation of less brominated substances. However, this process can sometimes result in degradation products that are also persistent and toxic. nih.gov

Biotic Degradation: Microbial degradation offers a pathway for the breakdown of halogenated acetophenones. Certain strains of bacteria can metabolize these compounds. For instance, studies on chlorinated acetophenones have shown that bacteria can utilize a Baeyer-Villiger monooxygenase enzyme. nih.govnih.gov This enzymatic reaction converts the acetophenone (B1666503) to a corresponding phenyl acetate (B1210297), which is then hydrolyzed to a phenol. nih.govnih.gov This pathway is a form of dehalogenation, a critical step in the detoxification of halogenated organic compounds. mdpi.com Research on the degradation of brominated compounds by microbial consortia has demonstrated that enzymatic mechanisms, such as those involving monooxygenases, are crucial for breaking the carbon-halogen bond. mdpi.com

Table 2: General Degradation Pathways for Brominated Acetophenones

Degradation Type Pathway Description
Abiotic Photodegradation Breakdown of the compound initiated by sunlight, potentially forming less brominated intermediates. nih.gov
Biotic Microbial Degradation Enzymatic breakdown by microorganisms. A key step can be a Baeyer-Villiger monooxygenase reaction that converts the ketone to an ester, followed by hydrolysis. nih.govnih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 2-Bromo-4'-methylacetophenone, and how do reaction conditions influence yield?

The primary synthesis involves bromination of 4-methylpropiophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions. Key parameters include slow addition of H₂O₂ to prevent splashing and the use of a top stirrer with Teflon-coated blades to avoid HBr corrosion . Alternative routes include brominating agents like bromine in acetic acid, with yields dependent on temperature control (optimized at 40–50°C) and stoichiometric ratios . A scalable method (up to 1 kg batches) achieves >85% purity when using NaHCO₃ for neutralization .

Q. What are the optimal storage conditions to maintain chemical stability?

The compound is stable under recommended storage:

  • Temperature : Cool, well-ventilated environments (0–6°C for long-term storage).
  • Light : Protect from UV radiation/sunlight.
  • Incompatibilities : Store ≥3 meters from reactive chemicals (e.g., strong oxidizers).
  • Containers : Use chemically resistant vessels (e.g., amber glass) to prevent degradation .

Q. How does this compound function as a pharmaceutical intermediate?

Its methyl and bromine substituents enable regioselective functionalization. For example:

  • Analgesics : Coupling with piperidine derivatives via Buchwald-Hartwig amination.
  • Antimicrobials : Thioether formation using mercaptans under basic conditions.
    Reaction optimization (e.g., Pd catalysis, solvent polarity) is critical for stereochemical control .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Bromination occurs preferentially at the para position due to:

  • Electronic effects : Methyl groups act as ortho/para-directing activators.
  • Steric hindrance : Propiophenone’s ketone group limits bromination at the ortho position.
    DFT calculations suggest a lower activation energy (ΔG‡ ≈ 25 kJ/mol) for para-bromination compared to meta . Competing pathways (e.g., radical bromination) are suppressed by using HBr/H₂O₂, favoring electrophilic substitution .

Q. How does this compound compare to analogs (e.g., 2-Bromo-4-fluoropropiophenone) in catalytic applications?

A comparative analysis reveals:

Property This compound 2-Bromo-4-fluoropropiophenone
Electrophilicity (eV) -1.2-1.5
Catalytic activity Higher in Suzuki-Miyaura couplingBetter in Ullmann reactions
Log KOW 2.1 (moderate lipophilicity) 1.8
The methyl group enhances electron density, favoring cross-coupling reactions, while fluorine increases polarity for aqueous-phase catalysis .

Q. What strategies mitigate environmental risks during large-scale synthesis?

  • Waste management : Neutralize HBr residues with NaOH before disposal.
  • Biodegradability : Log KOW = 2.1 indicates moderate bioaccumulation potential; use soil immobilization agents (e.g., activated carbon) to reduce mobility .
  • Green chemistry : Replace HBr with ionic liquid catalysts (e.g., [BMIM]Br) to reduce toxicity and improve atom economy .

Q. How can spectroscopic techniques resolve contradictions in reaction byproduct identification?

Conflicting HPLC/MS data on byproducts (e.g., dibrominated isomers) can be resolved via:

  • 2D NMR (HSQC/HMBC) : Assigns Br position in ambiguous cases.
  • X-ray crystallography : Confirms regiochemistry of crystalline intermediates.
  • In situ IR : Monitors ketone group reactivity during bromination .

Methodological Considerations

Q. What protocols ensure reproducibility in palladium-catalyzed reactions using this compound?

  • Catalyst system : Pd(OAc)₂/XPhos (2 mol%), K₂CO₃ base, toluene at 110°C.
  • Substrate ratio : 1:1.2 (aryl bromide:boronic acid).
  • Workup : Extract with ethyl acetate, purify via silica gel chromatography (hexane:EtOAc 4:1) .

Q. How to assess photochemical stability for materials science applications?

  • UV-Vis spectroscopy : Monitor λmax shifts under 254 nm light (30 min intervals).
  • GC-MS : Detect degradation products (e.g., debrominated ketones).
  • Quantum yield calculation : Use actinometry (ferrioxalate) to quantify photoreactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4'-methylacetophenone
Reactant of Route 2
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2-Bromo-4'-methylacetophenone

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